molecular formula C26H25N5O4S B15151052 N-[2-(dimethylamino)phenyl]-1-hydroxy-4-{(E)-[4-(methylsulfamoyl)phenyl]diazenyl}naphthalene-2-carboxamide

N-[2-(dimethylamino)phenyl]-1-hydroxy-4-{(E)-[4-(methylsulfamoyl)phenyl]diazenyl}naphthalene-2-carboxamide

Cat. No.: B15151052
M. Wt: 503.6 g/mol
InChI Key: DCVHFRCEDGXKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)phenyl]-4-{2-[4-(methylsulfamoyl)phenyl]hydrazin-1-ylidene}-1-oxonaphthalene-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)phenyl]-4-{2-[4-(methylsulfamoyl)phenyl]hydrazin-1-ylidene}-1-oxonaphthalene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the naphthalene core, followed by the introduction of the dimethylamino and methylsulfamoyl groups through various chemical reactions. Common reagents used in these reactions include dimethylamine, methylsulfonyl chloride, and hydrazine derivatives. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)phenyl]-4-{2-[4-(methylsulfamoyl)phenyl]hydrazin-1-ylidene}-1-oxonaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction could lead to more reduced forms with different biological activities.

Scientific Research Applications

N-[2-(dimethylamino)phenyl]-4-{2-[4-(methylsulfamoyl)phenyl]hydrazin-1-ylidene}-1-oxonaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving cell signaling pathways, enzyme inhibition, and other biological processes.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)phenyl]-4-{2-[4-(methylsulfamoyl)phenyl]hydrazin-1-ylidene}-1-oxonaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C26H25N5O4S

Molecular Weight

503.6 g/mol

IUPAC Name

N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[[4-(methylsulfamoyl)phenyl]diazenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C26H25N5O4S/c1-27-36(34,35)18-14-12-17(13-15-18)29-30-23-16-21(25(32)20-9-5-4-8-19(20)23)26(33)28-22-10-6-7-11-24(22)31(2)3/h4-16,27,32H,1-3H3,(H,28,33)

InChI Key

DCVHFRCEDGXKNV-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)NC4=CC=CC=C4N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.